REACTION_SMILES
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[CH2:26]([Cl:27])[CH2:28][CH2:29][CH3:30].[CH:31]([Cl:32])([Cl:33])[Cl:34].[Mg+2:20].[O-:21][S:22](=[O:23])(=[O:24])[O-:25].[OH:1][CH:2]1[O:3][C:4](=[O:14])[c:5]2[cH:6][c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][c:10]21.[SH:15][CH2:16][CH2:17][CH2:18][SH:19]>>[CH:2]1([c:10]2[c:5]([C:4]([OH:3])=[O:14])[cH:6][c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9]2)[S:15][CH2:16][CH2:17][CH2:18][S:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(O)c2ccc([N+](=O)[O-])cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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SCCCS
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Name
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Type
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product
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Smiles
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O=C(O)c1cc([N+](=O)[O-])ccc1C1SCCCS1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |